molecular formula C19H25ClN5O2.Cl<br>C19H25Cl2N5O2 B12370019 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride CAS No. 25198-22-5

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride

Cat. No.: B12370019
CAS No.: 25198-22-5
M. Wt: 426.3 g/mol
InChI Key: ZFRUNHQZTYGGDY-UHFFFAOYSA-M
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Description

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound with the molecular formula C19H25Cl2N5O2 . It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a multi-step process. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline . The final step involves quaternization with trimethylamine to form the ammonium chloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is often mediated through the azo and nitro groups, which can undergo various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trimethylammonium chloride group in [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium chloride] imparts unique properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in applications where these properties are desired .

Properties

CAS No.

25198-22-5

Molecular Formula

C19H25ClN5O2.Cl
C19H25Cl2N5O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;chloride

InChI

InChI=1S/C19H25ClN5O2.ClH/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;/h6-11,14H,5,12-13H2,1-4H3;1H/q+1;/p-1

InChI Key

ZFRUNHQZTYGGDY-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-]

Origin of Product

United States

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